molecular formula C19H20N4O2S B2876900 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251706-31-6

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2876900
CAS No.: 1251706-31-6
M. Wt: 368.46
InChI Key: LAMCLKFISWWBDR-UHFFFAOYSA-N
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Description

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone: . This compound features a benzothiazole ring system linked to a piperazine moiety and a pyridine group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is to react 4-ethoxybenzoic acid with thiosemicarbazide to form the corresponding benzothiazole derivative. This intermediate is then reacted with piperazine and pyridine-2-carboxylic acid chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the pyridine ring to produce reduced analogs.

  • Substitution: : The piperazine and pyridine rings can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized benzothiazole derivatives, reduced pyridine analogs, and substituted piperazine and pyridine derivatives.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: : The compound has shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

  • Medicine: : It has potential therapeutic applications, including the treatment of bacterial infections and other diseases.

  • Industry: : The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of both benzothiazole and piperazine rings. Similar compounds include other benzothiazole derivatives and piperazine-linked molecules, but the combination of these two rings in this particular structure sets it apart. Some similar compounds include:

  • Thiazolidinones: : These compounds also feature a thiazole ring and have been studied for their antimicrobial properties.

  • Fluoroquinolone-piperazine derivatives: : These compounds combine a fluoroquinolone core with a piperazine moiety and have shown antimicrobial activity.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-25-15-7-5-8-16-17(15)21-19(26-16)23-12-10-22(11-13-23)18(24)14-6-3-4-9-20-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMCLKFISWWBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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